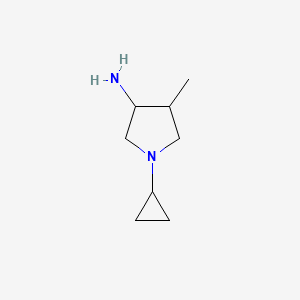

1-Cyclopropyl-4-methylpyrrolidin-3-amine

Vue d'ensemble

Description

“1-Cyclopropyl-4-methylpyrrolidin-3-amine” is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 .

Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-4-methylpyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with a cyclopropyl group and a methyl group .

Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclopropyl-4-methylpyrrolidin-3-amine” are not available, it’s worth noting that the field of chemical reaction prediction has been accelerated by the development of novel machine learning architectures .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropyl-4-methylpyrrolidin-3-amine” include a molecular weight of 140.23 . It’s important to note that physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .

Applications De Recherche Scientifique

Summary of Application

1-Cyclopropyl-4-methylpyrrolidin-3-amine is utilized in medicinal chemistry as a versatile scaffold for the development of biologically active compounds. Its structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of the molecule .

Results/Outcomes

The outcomes include the creation of novel compounds with potential therapeutic effects. The stereochemistry of 1-Cyclopropyl-4-methylpyrrolidin-3-amine can lead to different biological profiles, which are crucial for the binding mode to enantioselective proteins .

Application in Anti-inflammatory Drug Development

Summary of Application

This compound has been investigated for its potential use in anti-inflammatory drug development. It serves as a building block for creating pyrimidine derivatives, which have shown a range of pharmacological effects .

Methods of Application

The compound is used in the synthesis of pyrimidine derivatives. These syntheses involve various organic chemistry techniques to create the desired pyrimidine structure, which is then tested for anti-inflammatory properties .

Results/Outcomes

Research has indicated that pyrimidine derivatives exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of these derivatives are thoroughly studied to enhance their activity and reduce toxicity .

Application in Chemical Synthesis

Methods of Application

The amine group of the compound reacts with other chemical entities to form bonds, creating a diverse range of chemical structures. This process is carried out under strict laboratory conditions to control the reaction pathways .

Results/Outcomes: The result is the production of a variety of compounds with different properties and potential applications in various fields of chemistry and biology .

Application in Material Science

Results/Outcomes

Application in Analytical Chemistry

Results/Outcomes

Application in Biochemistry

Results/Outcomes

Application in Green Chemistry

Methods of Application

Results/Outcomes: The application of MAOS with 1-Cyclopropyl-4-methylpyrrolidin-3-amine has led to the development of more sustainable and environmentally friendly chemical processes .

Application in Anticancer Drug Development

Methods of Application

The compound is used to synthesize pyridine scaffolds, which are then tested for their anticancer properties. These scaffolds can interfere with cancer cell proliferation and survival .

Results/Outcomes: Pyridine-containing compounds have shown promise in the treatment of cancer, with several molecules undergoing further investigation for their medicinal applications .

Application in Neuropharmacology

Results/Outcomes

Application in Agrochemistry

Results/Outcomes

Application in Veterinary Medicine

Results/Outcomes

Application in Nanotechnology

Results/Outcomes

Application in Peptide Synthesis

Methods of Application

The amine group of 1-Cyclopropyl-4-methylpyrrolidin-3-amine reacts with carboxylic acids or their derivatives to form amide bonds, creating peptide chains. Cyclization can be achieved through further intramolecular reactions .

Results/Outcomes: Cyclic peptides synthesized using this compound have shown enhanced resistance to enzymatic degradation, making them potential candidates for therapeutic drugs .

Application in Catalysis

Methods of Application

It is used in asymmetric synthesis to induce chirality in the resulting molecules. The compound’s structure allows for multiple points of interaction with the substrates .

Results/Outcomes: The use of 1-Cyclopropyl-4-methylpyrrolidin-3-amine in catalysis has led to the development of enantioselective synthesis methods, producing chiral compounds with high optical purity .

Application in Environmental Chemistry

Summary of Application

Methods of Application: The compound can generate reactive species under certain conditions, which can then react with and break down various organic pollutants .

Results/Outcomes: Studies have shown that 1-Cyclopropyl-4-methylpyrrolidin-3-amine can effectively reduce the concentration of pollutants, contributing to cleaner water and air .

Application in Computational Chemistry

Summary of Application

Methods of Application: Molecular docking and dynamics simulations are performed to understand the binding affinity and conformational changes upon interaction with the target .

Results/Outcomes: The computational studies provide valuable insights into the potential efficacy and mechanism of action of derivatives of 1-Cyclopropyl-4-methylpyrrolidin-3-amine .

Application in Food Chemistry

Summary of Application

Methods of Application: It is added to food products in controlled amounts and tested for its effects on taste, shelf life, and microbial growth .

Results/Outcomes: Research indicates that 1-Cyclopropyl-4-methylpyrrolidin-3-amine can improve the quality and safety of food products, with ongoing studies to ensure consumer health .

Application in Polymer Chemistry

Summary of Application

Methods of Application: The amine group participates in reactions with polymer chains, leading to grafting or cross-linking, which can change the polymer’s characteristics .

Results/Outcomes: Modified polymers with 1-Cyclopropyl-4-methylpyrrolidin-3-amine have shown improved thermal stability, mechanical strength, and chemical resistance .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopropyl-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-6-4-10(5-8(6)9)7-2-3-7/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSCOXHVQCIXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-4-methylpyrrolidin-3-amine | |

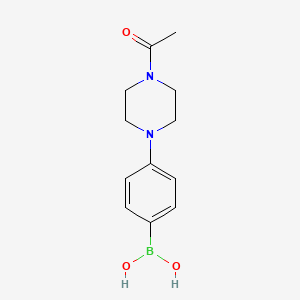

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)